2-Ethylpentan-1-amine

Beschreibung

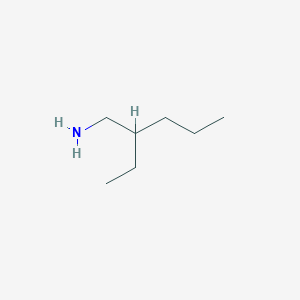

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

90831-93-9 |

|---|---|

Molekularformel |

C7H17N |

Molekulargewicht |

115.22 g/mol |

IUPAC-Name |

2-ethylpentan-1-amine |

InChI |

InChI=1S/C7H17N/c1-3-5-7(4-2)6-8/h7H,3-6,8H2,1-2H3 |

InChI-Schlüssel |

JMWKVOZQRYHIHA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CC)CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethylpentan-1-amine, a valuable building block in organic synthesis and pharmaceutical development. The document details various synthetic strategies, including reductive amination, catalytic hydrogenation of nitriles, the Leuckart reaction, and the Gabriel synthesis. For each pathway, this guide presents the underlying chemical principles, experimental considerations, and, where available, quantitative data to facilitate laboratory-scale synthesis and process development.

Reductive Amination of 2-Ethylpentanal

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. In the case of this compound, the synthesis commences with the reaction of 2-ethylpentanal with ammonia (B1221849) to form an intermediate imine, which is subsequently reduced to the target primary amine. This two-step process is often performed in a single pot.

A variety of reducing agents can be utilized for this transformation, with the choice of agent influencing the reaction conditions and outcomes. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Catalytic Reductive Amination

Catalytic reductive amination offers a green and efficient route to this compound, utilizing molecular hydrogen as the reductant in the presence of a metal catalyst. This method is particularly well-suited for industrial-scale production.

Experimental Protocol:

A general procedure for the catalytic reductive amination of an aldehyde is as follows:

-

The aldehyde (e.g., 2-ethylpentanal) and a suitable solvent (e.g., methanol, ethanol) are charged into a high-pressure reactor.

-

A source of ammonia (e.g., aqueous ammonia, ammonia gas) is added to the reactor.

-

The chosen catalyst (e.g., Raney nickel, palladium on carbon, cobalt-based catalysts) is introduced into the mixture.

-

The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred for a specified duration, during which the imine is formed and subsequently hydrogenated.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The crude product is then purified by distillation to yield this compound.

Quantitative Data:

The selection of catalyst and reaction parameters significantly impacts the yield and selectivity of the reaction. The following table summarizes reported data for similar reductive amination reactions.

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Selectivity (%) |

| Cobalt-based | 80 | 10 | 92 | 99 |

| Fe/N-SiC | 50 | 20 | 89 | 97 |

| Sodium Cyanoborohydride | 25 | N/A | 85 | 95 |

Note: Data is indicative and may vary based on specific experimental conditions.

Logical Relationship Diagram:

Catalytic Hydrogenation of 2-Ethylpentanenitrile

The reduction of nitriles provides a direct route to primary amines. In this pathway, 2-ethylpentanenitrile is catalytically hydrogenated to yield this compound. This method is advantageous as it avoids the handling of potentially unstable aldehydes.

Experimental Protocol:

A typical laboratory-scale procedure for the catalytic hydrogenation of a nitrile is as follows:

-

2-Ethylpentanenitrile is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, in a hydrogenation vessel.

-

A hydrogenation catalyst, commonly Raney nickel or a platinum group metal catalyst (e.g., PtO₂, Rh/Al₂O₃), is added to the solution.

-

The vessel is connected to a hydrogen source and purged to remove air.

-

The reaction is stirred under a hydrogen atmosphere at a specified temperature and pressure until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, the catalyst is carefully filtered off.

-

The solvent is removed by rotary evaporation.

-

The resulting crude amine is purified by distillation under reduced pressure.

Quantitative Data:

Logical Relationship Diagram:

The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as formamide (B127407) or ammonium (B1175870) formate (B1220265), as both the reducing agent and the nitrogen source.[1] This reaction typically requires high temperatures (150-200 °C) and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.[1]

Experimental Protocol:

A general procedure for the Leuckart reaction with an aldehyde is as follows:

-

The aldehyde (2-ethylpentanal) is mixed with an excess of formamide or ammonium formate in a reaction flask equipped with a reflux condenser.

-

The mixture is heated to a high temperature (typically 160-185 °C) for several hours.

-

During the reaction, water and carbon dioxide are evolved.

-

After cooling, the reaction mixture is treated with a strong acid (e.g., hydrochloric acid) and heated to hydrolyze the intermediate N-formyl derivative.

-

The resulting solution is made alkaline with a strong base (e.g., sodium hydroxide) to liberate the free amine.

-

The amine is then extracted with an organic solvent (e.g., diethyl ether).

-

The organic extracts are dried and the solvent is removed.

-

The crude this compound is purified by distillation.

Quantitative Data:

Yields for the Leuckart reaction can be variable and are highly dependent on the substrate and reaction conditions. While specific quantitative data for the synthesis of this compound via this method were not found in the searched literature, modern variations of the reaction, such as those using microwave irradiation or catalytic systems, have reported yields of up to 95% for other amines.[1]

Logical Relationship Diagram:

References

Physicochemical Properties of 2-Ethylpentan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpentan-1-amine is a primary aliphatic amine with the molecular formula C₇H₁₇N.[1] As a branched-chain amine, its physicochemical properties are of interest in various fields, including organic synthesis, medicinal chemistry, and materials science. Understanding these properties is crucial for predicting its behavior in different environments, designing synthetic routes, and assessing its potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a logical workflow for the characterization of similar chemical entities.

Core Physicochemical Properties

The fundamental physicochemical properties of an amine dictate its reactivity, solubility, and interaction with biological systems. The following tables summarize the available computed data for this compound and experimental data for its structural isomer, 1-heptanamine.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1][2] |

| XLogP3 (Computed) | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

Table 2: Experimental Physicochemical Properties of 1-Heptanamine (Structural Isomer)

| Property | Value | Source |

| Boiling Point | 153-156 °C | [3] |

| Melting Point | -23 °C | [3] |

| Density | 0.774 g/mL at 20 °C | [3] |

| pKa of Conjugate Acid (BH⁺) | 10.67 | [4] |

| Water Solubility | Sparingly soluble | [5][6] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for chemical characterization. The following are detailed methodologies for key experiments applicable to liquid amines like this compound.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes.

Apparatus:

-

Small test tube

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Thermometer

-

Clamps and stand

Procedure:

-

Place approximately 0.5-1 mL of the amine sample into the test tube along with a small magnetic stir bar.

-

Position the test tube in the heating block or oil bath on a magnetic stirrer.

-

Clamp a thermometer so that the bulb is positioned in the vapor phase above the liquid surface, not immersed in the liquid.

-

Begin gentle stirring and heating.

-

Observe the formation of a reflux ring—the level at which the vapor condenses and flows back down into the test tube.

-

The boiling point is the stable temperature recorded on the thermometer when the reflux ring is established.

Determination of Density (Vibrating Tube Densimeter)

This method provides high-precision density measurements.

Apparatus:

-

Vibrating tube densimeter

-

Syringe for sample injection

-

Thermostatic control unit

Procedure:

-

Calibrate the densimeter with dry air and deionized water at the desired temperature.

-

Inject the this compound sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present.

-

Allow the temperature of the sample to equilibrate to the setpoint of the thermostatic control unit.

-

The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Record the density reading from the instrument's display.

Determination of pKa (Potentiometric Titration)

This is a common and accurate method for determining the acid dissociation constant of the conjugate acid of an amine.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Titrate the amine solution with the standardized strong acid, adding the titrant in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amine compound.

References

An In-depth Technical Guide to 2-Ethylpentan-1-amine (CAS Number: 90831-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylpentan-1-amine (CAS No. 90831-93-9), a primary aliphatic amine with potential applications in organic synthesis and pharmaceutical development. This document consolidates available data on its chemical and physical properties, outlines a representative synthetic protocol, and discusses its safety and handling. Due to a lack of specific experimental data in the public domain, this guide presents a combination of computed properties and generalized experimental methodologies. The biological activity of this specific compound is not well-documented; therefore, this guide will address the general biological significance of primary amines.

Chemical and Physical Properties

This compound is a branched-chain primary amine. Its core structure consists of a pentane (B18724) backbone with an ethyl group at the second carbon and an amine group at the first position.[1]

General Properties

| Property | Value | Source |

| CAS Number | 90831-93-9 | [1] |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCC(CC)CN | [1] |

| InChI Key | JMWKVOZQRYHIHA-UHFFFAOYSA-N | [1] |

Computed Physical Properties

| Property | Computed Value | Source |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Complexity | 43.7 | [1] |

Synthesis of this compound

The synthesis of primary amines such as this compound can be achieved through various methods, with reductive amination of aldehydes being a prominent and efficient route.[2][3][4] This method allows for the direct conversion of an aldehyde to a primary amine in a one-pot reaction.

Representative Experimental Protocol: Reductive Amination of 2-Ethylpentanal

The following is a detailed, representative protocol for the synthesis of a primary amine from an aldehyde, which can be adapted for the synthesis of this compound from 2-ethylpentanal. This protocol is based on established methods for the reductive amination of aldehydes to primary amines.[2][3][4]

Materials:

-

2-Ethylpentanal

-

Ammonia (B1221849) (aqueous solution, e.g., 25%)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a well-ventilated fume hood, dissolve 2-ethylpentanal in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a large excess of aqueous ammonia to the solution. The pH of the reaction mixture should be maintained at approximately 12 to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Reduction: While stirring, slowly add sodium cyanoborohydride to the reaction mixture. The addition should be done in portions to control any potential effervescence.

-

Continue to stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: After the reaction is complete, carefully add hydrochloric acid to quench any remaining reducing agent and to protonate the amine, forming the hydrochloride salt.

-

Concentrate the mixture using a rotary evaporator to remove the methanol.

-

Add water to the residue and wash with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.

-

Basify the aqueous layer with a sodium hydroxide solution to deprotonate the amine hydrochloride and liberate the free amine.

-

Extraction and Purification: Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by distillation.

Biological Activity

There is currently a lack of specific data in peer-reviewed literature regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound. However, as a primary aliphatic amine, it belongs to a class of compounds with broad biological significance.

Primary amines are fundamental building blocks in biochemistry, forming the basis of amino acids, which are the monomers of proteins.[5] They also play crucial roles as neurotransmitters and neuromodulators in the central nervous system.[5] Many pharmaceutical compounds contain primary amine functional groups, which can be critical for their therapeutic effects, influencing properties such as receptor binding and solubility.

Given its structure, this compound could potentially interact with various biological targets, but further research is required to elucidate any specific activities.

Visualizations

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis of a primary amine via reductive amination, followed by a standard purification procedure.

Caption: General workflow for the synthesis and purification of a primary amine.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as an aliphatic amine, it should be handled with care, following standard laboratory safety procedures for this class of compounds.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of vapors and contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[7] Keep containers tightly closed.[7]

-

Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.

Conclusion

This compound is a primary amine with potential as a building block in organic synthesis. While specific experimental data on its properties and biological activity are limited, this guide provides a summary of its computed properties and a representative synthetic methodology. Further research is warranted to fully characterize this compound and explore its potential applications, particularly in the field of medicinal chemistry. Researchers should exercise appropriate caution during its handling and storage, in line with the safety guidelines for aliphatic amines.

References

- 1. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 3. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

Spectroscopic Profile of 2-Ethylpentan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylpentan-1-amine, a primary amine with applications in organic synthesis and as a potential building block in pharmaceutical development. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₇N

-

Molecular Weight: 115.22 g/mol

-

CAS Number: 90831-93-9

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. Due to the limited availability of experimentally recorded spectra for this specific compound, the data is a combination of theoretical predictions, characteristic values for primary amines, and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl & pentyl) | 0.8 - 1.0 | Triplet (t) | 6H |

| -CH₂- (pentyl chain) | 1.2 - 1.6 | Multiplet (m) | 6H |

| -CH- (chiral center) | 1.6 - 1.9 | Multiplet (m) | 1H |

| -CH₂-NH₂ | 2.5 - 2.8 | Doublet (d) | 2H |

| -NH₂ | 1.0 - 2.5 | Broad Singlet (br s) | 2H |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl & pentyl) | 10 - 15 |

| -CH₂- (ethyl) | 22 - 28 |

| -CH₂- (pentyl) | 28 - 35 |

| -CH- (chiral center) | 40 - 45 |

| -CH₂-NH₂ | 45 - 50 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is based on typical values for primary amines and DFT-calculated frequencies.[1]

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3370 | Medium |

| N-H Stretch (symmetric) | ~3290 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium |

| C-N Stretch | 1050 - 1200 | Medium-Weak |

As an illustrative example, the IR spectrum of the structurally similar compound 3-aminoheptane (B1595020) shows characteristic primary amine absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to be dominated by alpha-cleavage, the characteristic fragmentation of aliphatic amines. The molecular ion peak (M⁺) would be observed at m/z 115.

Major Expected Fragments

| m/z | Fragment | Notes |

| 115 | [C₇H₁₇N]⁺ | Molecular Ion |

| 86 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 72 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, often the base peak |

The mass spectrum of the isomeric 3-aminoheptane confirms a molecular ion at m/z 115 and a base peak resulting from alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

¹H NMR Acquisition:

-

The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

-

The spectrum is recorded on the same spectrometer, tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width is required (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound between two clean, dry salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the salt plates in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethylpentan-1-amine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpentan-1-amine is a primary amine with a branched alkyl structure, serving as a versatile intermediate in organic synthesis and a potential building block in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, characterized by a chiral center and multiple rotatable bonds, gives rise to a complex conformational landscape that dictates its reactivity, physical properties, and biological interactions. This document provides a comprehensive overview of the molecular structure, conformational possibilities, and physicochemical properties of this compound. It includes a summary of its key identifiers, predicted spectroscopic characteristics, and detailed protocols for its synthesis and analysis, designed to support advanced research and development applications.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₁₇N.[1] The structure consists of a five-carbon pentane (B18724) chain with an ethyl group substituted at the second carbon atom and a primary amine group attached to the first carbon. This substitution pattern creates a chiral center at the C2 position, meaning the molecule can exist as two distinct enantiomers: (S)-2-ethylpentan-1-amine and (R)-2-ethylpentan-1-amine.[2]

The presence of the amine group allows for hydrogen bonding, influencing its boiling point, solubility, and utility as a nucleophile in chemical reactions.[1] The branched alkyl chain contributes to its steric profile, which can affect transition state geometries in reactions.[1]

Chemical Identifiers and Computed Properties

Key chemical identifiers and computed physicochemical properties for this compound are summarized below. These data are crucial for database searches, regulatory submissions, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 90831-93-9 | [4] |

| Molecular Formula | C₇H₁₇N | [1][4] |

| Molecular Weight | 115.22 g/mol | [1][3] |

| Canonical SMILES | CCCC(CC)CN | [1][4] |

| InChI Key | JMWKVOZQRYHIHA-UHFFFAOYSA-N | [1][3] |

| Monoisotopic Mass | 115.136100 g/mol | [1][3] |

| XLogP3 | 2.3 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1][4] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [4] |

| Complexity | 43.7 | [3][4] |

Conformational Analysis

The conformation of this compound is determined by the rotation around its four single C-C and C-N bonds.[4] The steric hindrance introduced by the ethyl group at the C2 position significantly influences the relative stability of different conformers. The molecule will preferentially adopt staggered conformations (anti and gauche) to minimize torsional strain. The most stable conformers will likely arrange the bulky propyl and ethyl groups in an anti-periplanar orientation relative to each other to reduce steric clash.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, its structure allows for the prediction of characteristic spectroscopic features based on established principles for aliphatic amines.[5][6]

Infrared (IR) Spectroscopy

As a primary aliphatic amine, its IR spectrum is expected to show the following characteristic absorptions:

-

N-H Stretching: Two distinct medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[6]

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ due to the alkyl framework.

-

N-H Bending (Scissoring): A medium to strong absorption between 1650-1580 cm⁻¹.[6]

-

C-N Stretching: A weak to medium absorption in the 1250–1020 cm⁻¹ range.[6]

-

N-H Wagging: A broad, strong band between 910-665 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be complex due to the asymmetry of the molecule.

-

-NH₂ Protons: A broad singlet typically appearing between 0.5-5.0 ppm, whose chemical shift is concentration-dependent.[5] This signal disappears upon D₂O exchange.[5]

-

-CH₂-N Protons (C1): A multiplet around 2.3-3.0 ppm, deshielded by the adjacent nitrogen.[5]

-

Alkyl Protons: A series of complex multiplets in the 0.8-1.7 ppm range corresponding to the propyl and ethyl groups.

-

-

¹³C NMR: Due to the lack of symmetry, seven distinct signals are expected.

-

C1 (attached to N): Expected in the 35-55 ppm range.

-

C2 (chiral center): Expected in the 40-60 ppm range.

-

Other Alkyl Carbons: Signals will appear further upfield in the 10-40 ppm range.

-

Experimental Protocols

The following sections detail generalized but robust experimental workflows for the synthesis and analysis of this compound, based on common laboratory practices for similar compounds.

Synthesis via Reductive Amination

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[1] It involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7]

Detailed Methodology:

-

Reactor Charging: A stirred autoclave reactor is charged with 2-ethylpentanal (1.0 eq), a suitable catalyst such as 5% Palladium on Carbon (Pd/C, ~1-2 mol%), and a solvent like ethanol. The reactor is then sealed.

-

Ammonolysis and Hydrogenation: The reactor is purged with nitrogen, and then ammonia is introduced to an appropriate pressure. Subsequently, the vessel is pressurized with hydrogen gas (e.g., 25 bar).[8]

-

Reaction: The mixture is heated to a temperature between 100-150°C and stirred vigorously. The reaction is monitored by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

-

Catalyst Removal: After cooling and venting, the reaction mixture is filtered through a pad of celite to remove the heterogeneous Pd/C catalyst.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.

-

Purification: The crude amine is purified by fractional distillation under reduced pressure to yield the final product.

Analytical Workflow for Quality Control

Confirming the identity and purity of the synthesized this compound is critical. A multi-step analytical workflow is employed for this purpose.

Detailed Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Protocol: A small, diluted sample in a volatile solvent (e.g., dichloromethane) is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is ramped to separate components by boiling point. The eluent is directed into a mass spectrometer using Electron Ionization (EI).

-

Data: The GC chromatogram provides the retention time and relative purity (area percent). The mass spectrum should show the molecular ion peak (m/z = 115) and a characteristic fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: The purified amine (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Both ¹H and ¹³C NMR spectra are acquired.

-

Data: The spectra are analyzed for chemical shifts, integration, and coupling patterns to confirm the exact arrangement of atoms, consistent with the structure of this compound.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: A drop of the neat liquid sample is placed between two salt plates (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data: The resulting spectrum is checked for the presence of characteristic functional group absorptions, particularly the N-H and C-N bands, as described in Section 3.1.

-

Applications and Reactivity

This compound's primary utility is as a synthetic intermediate.[1] The primary amine group is a potent nucleophile and can participate in a wide range of chemical reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Oxidation: The amine group can be oxidized to form other nitrogen-containing functional groups.[1]

Its branched structure can impart unique solubility and steric properties to larger molecules, making it a valuable fragment in the synthesis of specialty chemicals, agrochemicals, and as a scaffold for potential pharmaceutical candidates.[1]

Conclusion

This compound is a structurally interesting primary amine with a defined, albeit complex, conformational profile governed by steric interactions. Its chirality and functional group make it a useful building block in synthetic chemistry. While detailed experimental studies on its conformation are limited, its properties can be reliably predicted using standard spectroscopic and computational techniques. The provided protocols offer a robust framework for its synthesis and characterization, enabling its effective use in research and development settings.

References

- 1. Buy this compound | 90831-93-9 [smolecule.com]

- 2. (2S)-2-ethylpentan-1-amine | C7H17N | CID 92981890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]

Technical Guide: Synthesis of 2-Ethylpentan-1-amine via Reductive Amination

Abstract

This technical document provides a comprehensive overview of the synthesis of 2-Ethylpentan-1-amine, a primary amine with applications in organic synthesis and as a building block for more complex molecules.[1] The core focus is on the reductive amination pathway, a highly efficient and widely utilized method in medicinal and industrial chemistry for forming carbon-nitrogen bonds.[2][3] This guide details the underlying reaction mechanism, compares various catalytic and reagent-based protocols, presents quantitative data, and provides a detailed experimental procedure. The document is structured to serve as a practical reference for laboratory synthesis and process development.

Introduction to Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones).[4] The process involves the condensation of a carbonyl group with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine.[5][6] This one-pot approach is often preferred over traditional SN2 alkylation of amines, as it avoids common issues like over-alkylation and the use of potentially genotoxic alkyl halides.[3][7]

For the synthesis of this compound, the reaction proceeds by treating 2-ethylpentanal with ammonia, followed by reduction of the resulting imine intermediate.

Key advantages of this methodology include:

-

High Selectivity: Judicious choice of reducing agent can selectively reduce the imine C=N bond in the presence of the starting carbonyl group.[8]

-

Versatility: A wide range of reducing agents, from complex metal hydrides to catalytic hydrogenation, can be employed.[3]

-

Green Chemistry: Catalytic routes using molecular hydrogen are considered environmentally benign, producing water as the only byproduct.[3]

Reaction Mechanism and Pathway

The synthesis of this compound via reductive amination is a two-step process that occurs in a single reaction vessel.[9]

-

Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-ethylpentanal. This forms an unstable hemiaminal (or carbinolamine) intermediate.[1][5]

-

Reduction: The imine intermediate is then reduced to the target primary amine, this compound. This reduction can be achieved with various reducing agents.[5]

Methodologies and Quantitative Data

Several protocols exist for the reductive amination of 2-ethylpentanal. The choice of method depends on scale, available equipment, and desired selectivity. Key approaches include catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation

This method is highly efficient for large-scale industrial production and is considered a green chemistry approach.[1][3] It involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.

| Catalyst System | Pressure (bar) | Temperature (°C) | Selectivity for 1° Amine | Reference |

| Amorphous Cobalt (from CoCl₂/NaBH₄) | 1 - 10 | 80 | 99% | [1][10] |

| Iron on N-doped SiC | 65 | 140 | High Yields (up to 96%) | [11] |

| Palladium on Carbon (Pd/C) | 20 - 100 | 100 - 170 | Variable | [12] |

| Nickel | Variable | Variable | Commercially Used | [7] |

Hydride Reducing Agents

For laboratory-scale synthesis, chemical reducing agents are often more convenient. These reagents offer varying degrees of reactivity and selectivity.[3][8]

| Reducing Agent | Key Features | Typical Solvents | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over aldehydes; tolerant of acidic pH.[8] | Methanol (B129727), Ethanol | [2][8] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective; does not require pH control.[2][8] | Dichloroethane (DCE), Tetrahydrofuran (THF) | [3][13] |

| Sodium Borohydride (NaBH₄) | Inexpensive and common; can also reduce the starting aldehyde.[8][14] | Methanol, Ethanol | [8][15] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 90831-93-9 | [16][17] |

| Molecular Formula | C₇H₁₇N | [1][17] |

| Molecular Weight | 115.22 g/mol | [16][17] |

| IUPAC Name | This compound | [17] |

| Canonical SMILES | CCCC(CC)CN | [17] |

Experimental Protocols

This section provides a representative protocol for the laboratory-scale synthesis of this compound using sodium cyanoborohydride, a widely used selective reducing agent.[8]

Materials and Reagents

-

2-Ethylpentanal

-

Ammonia (e.g., 7N solution in Methanol)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (Anhydrous)

-

Acetic Acid (Glacial)

-

Diethyl Ether or Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Detailed Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylpentanal (1.0 eq). Dissolve the aldehyde in anhydrous methanol.

-

Amine Addition: Cool the solution in an ice bath and add a solution of ammonia in methanol (e.g., 7N solution, 1.5 - 2.0 eq) dropwise.

-

Imine Formation: Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.[18] Allow the mixture to stir at room temperature for 1-2 hours to allow for sufficient imine formation.[13]

-

Reduction: Cool the mixture again in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, ~1.2 eq) in a minimal amount of methanol and add it slowly to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aldehyde.

-

Work-up:

-

Carefully quench the reaction by slowly adding water or saturated NaHCO₃ solution to decompose any excess reducing agent.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Take up the remaining aqueous residue in diethyl ether or ethyl acetate.[18]

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[18]

-

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to yield the pure product.

Experimental Workflow Visualization

The overall process from initial setup to final product analysis follows a logical sequence of steps common in synthetic organic chemistry.

Safety and Handling

-

2-Ethylpentanal: Handle in a well-ventilated fume hood. It is flammable and may cause skin and eye irritation.

-

Ammonia: Corrosive and toxic. Work with concentrated ammonia solutions in a fume hood.

-

Sodium Cyanoborohydride: Highly toxic. Can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme care and appropriate personal protective equipment (PPE). Quench reactions carefully.

-

Solvents: Methanol, diethyl ether, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

- 1. Buy this compound | 90831-93-9 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]

- 13. chem.msu.ru [chem.msu.ru]

- 14. ias.ac.in [ias.ac.in]

- 15. scispace.com [scispace.com]

- 16. Page loading... [guidechem.com]

- 17. This compound | C7H17N | CID 15177837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-Ethylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-Ethylpentan-1-amine, a primary aliphatic amine with applications in organic synthesis and as a potential building block for pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from established principles of amine chemistry, data on structurally similar compounds, and standardized testing protocols. It covers key aspects of thermal and photostability, reactivity towards common reagents, and recommended storage and handling procedures. Detailed experimental methodologies for stability and compatibility testing are provided to guide researchers in assessing the behavior of this compound in various contexts.

Chemical and Physical Properties

This compound is a branched-chain primary amine. Its structure and basic properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 90831-93-9 |

| Boiling Point | Data not available; estimated to be similar to 2-ethylhexylamine (B116587) (169 °C)[1] |

| Density | Data not available; estimated to be similar to 2-ethylhexylamine (0.789 g/mL at 25 °C)[1] |

| Solubility | Soluble in water and many organic solvents.[2] |

| Appearance | Expected to be a colorless liquid with a characteristic amine (fish-like) odor.[2] |

Stability Profile

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in drug development. This section outlines the expected thermal and photostability of this compound based on general principles and data from analogous compounds.

Thermal Stability

Primary aliphatic amines are generally stable at ambient temperatures but can undergo thermal decomposition at elevated temperatures.[3] The decomposition of amines is often accelerated by the presence of carbon dioxide. For many amines, significant thermal degradation is not observed below 120-140°C.[4] For instance, 2-ethylhexylamine is considered stable under normal temperatures and pressures.[5]

Key Considerations:

-

Decomposition Products: Thermal decomposition of primary amines can lead to the formation of ammonia, secondary amines, nitriles, and various hydrocarbon fragments through complex reaction pathways.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures than thermal decomposition in an inert atmosphere.

Photostability

Aliphatic amines do not typically absorb strongly in the near-UV and visible regions of the electromagnetic spectrum, suggesting a degree of intrinsic photostability. However, photodegradation can occur, particularly in the presence of photosensitizers or upon absorption of higher energy UV radiation. The primary photochemical processes for amines involve the cleavage of C-N and N-H bonds.

Reactivity Profile

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which confers both nucleophilic and basic properties.

Basicity

As a primary amine, this compound is a weak base and will react with acids to form the corresponding ammonium (B1175870) salts. The pKa of the conjugate acid is expected to be around 10.75, similar to other primary amines like 2-ethylhexylamine.[1]

Nucleophilicity

The nucleophilic nature of the amino group allows this compound to participate in a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and ultimately quaternary ammonium salts.

-

Acylation: Reaction with acyl halides or anhydrides to form amides.

-

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) via a carbinolamine intermediate.

Oxidation

The amino group is susceptible to oxidation. The products of oxidation depend on the oxidizing agent used. Strong oxidizing agents can lead to the formation of nitro compounds, while milder oxidation may yield various intermediates.

Incompatibilities

This compound is incompatible with:

-

Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.[1]

-

Acids and acid halides: Exothermic neutralization reactions.[6]

-

Isocyanates and halogenated organics. [1]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and safety of this compound.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][7] It should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[7]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

The following sections provide detailed, generalized protocols for assessing the stability and purity of this compound. These should be adapted and validated for specific experimental needs.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[8]

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air for oxidative stability) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.[10][11][12][13][14]

Methodologies:

-

Acid/Base Hydrolysis:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Incubate at room temperature for a defined period (e.g., 24 hours).

-

-

Thermal Degradation (Liquid State):

-

Place the neat liquid sample in a sealed vial.

-

Heat in an oven at a high temperature (e.g., 100-150 °C) for a defined period.

-

-

Photodegradation:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a photochemically inert solvent (e.g., acetonitrile (B52724) or water) in a quartz cuvette.

-

Expose the sample to a light source with controlled UV and visible output, according to ICH Q1B guidelines.

-

Include a dark control sample stored under the same conditions but protected from light.

-

Analysis of Stressed Samples: All stressed samples, along with an unstressed control, should be analyzed by a suitable stability-indicating method, such as HPLC-UV/MS or GC-MS, to identify and quantify any degradation products.

Purity and Degradation Product Analysis by GC-MS

Objective: To separate and identify this compound and its potential volatile degradation products.

Methodology:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A low-polarity column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Derivatization (e.g., with benzenesulfonyl chloride) may be necessary to improve peak shape and thermal stability.[15]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-400.

-

-

Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to a standard of this compound.

Purity Assay by HPLC

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Methodology:

-

Instrument: High-performance liquid chromatograph with a UV or charged aerosol detector (CAD), as aliphatic amines lack a strong chromophore.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Pre-column derivatization with a UV-active agent (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) can be employed for UV detection.[16]

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 7).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a wavelength appropriate for the derivative, or CAD.

-

-

Data Analysis: Calculate the purity by the area percent method, assuming all impurities have a similar response factor, or by using a reference standard for quantitative analysis.

Conclusion

References

- 1. 2-Ethylhexylamine CAS#: 104-75-6 [m.chemicalbook.com]

- 2. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. calpaclab.com [calpaclab.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. epfl.ch [epfl.ch]

- 9. Thermogravimetric analyzes on liquid matrices - Analytice [analytice.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. scispace.com [scispace.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Ethylpentan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpentan-1-amine, a primary aliphatic amine with the chemical formula C₇H₁₇N, is a versatile building block in organic synthesis and holds potential for applications in pharmaceutical and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and drug delivery systems. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on established chemical principles and offers detailed experimental protocols for its quantitative determination.

Core Principles of Amine Solubility

The solubility of an amine is primarily governed by its molecular structure and the physicochemical properties of the solvent. Key factors influencing the solubility of this compound include:

-

Hydrogen Bonding: The primary amine group (-NH₂) is capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone).

-

Van der Waals Forces: The nonpolar heptyl backbone of the molecule interacts favorably with nonpolar solvents (e.g., hexane, toluene) through London dispersion forces.

-

"Like Dissolves Like" Principle: As a general rule, nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents. This compound possesses both a polar head (the amine group) and a significant nonpolar tail, suggesting a broad range of solubility in solvents of varying polarities.

Aliphatic amines with fewer than six carbon atoms are generally soluble in water.[1][2] With seven carbon atoms, this compound is on the borderline of water solubility but is expected to be readily soluble in a wide array of organic solvents.[1][3]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Miscible | Strong hydrogen bonding interactions between the amine and hydroxyl groups. |

| Ethanol | Miscible | Similar to methanol, strong hydrogen bonding is expected. | |

| Polar Aprotic | Acetone (B3395972) | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the amine protons. |

| Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible. | |

| Dichloromethane (B109758) | Soluble | The polarity of dichloromethane is suitable for dissolving the amine through dipole-dipole interactions. | |

| Chloroform | Soluble | Similar to dichloromethane, favorable dipole-dipole interactions are expected. | |

| Ethyl Acetate | Soluble | The ester group offers hydrogen bond accepting sites, and the overall polarity is favorable. | |

| Nonpolar | Toluene (B28343) | Soluble | The nonpolar aromatic ring of toluene interacts well with the alkyl chain of the amine via van der Waals forces. |

| Hexane | Soluble | Strong van der Waals interactions between the nonpolar alkyl chains of both the amine and hexane. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[4] This can be coupled with a gravimetric or spectroscopic method for quantification.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This method involves creating a saturated solution of the amine in the solvent at a constant temperature and then determining the concentration of the dissolved amine by evaporating the solvent and weighing the residue.[5][6]

Experimental Protocol:

-

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric pipettes and flasks

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

-

-

Procedure:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The shaking should be vigorous enough to ensure good mixing.

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved amine to settle.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a volumetric pipette, ensuring no undissolved material is transferred. For volatile solvents, a gas-tight syringe should be used.

-

Filter the withdrawn aliquot through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.

-

Weigh the dish or vial containing the amine residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Logical Workflow for Solubility Determination

References

Theoretical and Computational Elucidation of 2-Ethylpentan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Ethylpentan-1-amine, a primary amine with potential applications in organic synthesis and drug development. This document summarizes key molecular properties, spectroscopic data, and synthesis pathways. Detailed computational and experimental methodologies are presented to facilitate further research and application. The guide integrates quantitative data into structured tables and visualizes complex processes through diagrams, offering a thorough resource for professionals in the field.

Introduction

This compound, with the molecular formula C₇H₁₇N, is a branched-chain aliphatic amine.[1][2][3] Its structure, featuring a chiral center at the second carbon of the pentane (B18724) backbone, makes it an interesting candidate for stereoselective synthesis and as a building block in the development of novel pharmaceutical agents.[1] Understanding the molecular geometry, electronic properties, and reactivity of this amine is crucial for its effective utilization. Computational chemistry provides powerful tools to investigate these aspects at a molecular level, complementing experimental data. This guide will delve into the theoretical and computational approaches used to characterize this compound.

Molecular Properties

The fundamental properties of this compound are summarized in the table below. These values are a combination of data from chemical databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | PubChem[3], Guidechem[2] |

| Molecular Weight | 115.22 g/mol | PubChem[3], Guidechem[2] |

| IUPAC Name | This compound | PubChem[3] |

| Canonical SMILES | CCCC(CC)CN | PubChem[3] |

| InChI Key | JMWKVOZQRYHIHA-UHFFFAOYSA-N | PubChem[3] |

| CAS Number | 90831-93-9 | Guidechem[2] |

| Topological Polar Surface Area | 26 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 4 | Guidechem[2] |

Theoretical and Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules like this compound.

Geometry Optimization

The three-dimensional structure of this compound can be optimized using DFT methods, such as B3LYP with a 6-31G* basis set, to find the lowest energy conformation. These calculations provide insights into bond lengths, bond angles, and dihedral angles.

Table of Predicted Geometrical Parameters (DFT B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (average) | 1.53 - 1.54 Å |

| C-N | ~1.47 Å | |

| N-H (average) | ~1.01 Å | |

| C-H (average) | 1.09 - 1.10 Å | |

| Bond Angle | C-C-C (backbone) | ~112-115° |

| C-C-N | ~114° | |

| H-N-H | ~106° | |

| C-N-H | ~110° |

Note: The values in the table are typical for similar aliphatic amines and should be considered as estimates in the absence of a specific peer-reviewed study on this compound.

Vibrational Analysis

Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. As a primary amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations.[4]

Table of Predicted Vibrational Frequencies (DFT B3LYP/6-31G)*

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | -NH₂ | ~3450 - 3500 | Medium |

| Symmetric N-H Stretch | -NH₂ | ~3350 - 3400 | Medium |

| C-H Stretches | -CH₃, -CH₂, -CH | ~2850 - 3000 | Strong |

| N-H Scissoring (Bend) | -NH₂ | ~1580 - 1650 | Medium |

| C-N Stretch | Aliphatic Amine | ~1020 - 1250 | Medium-Weak |

| N-H Wagging | -NH₂ | ~650 - 900 | Broad, Strong |

Note: These are expected frequency ranges for primary aliphatic amines. Actual values for this compound may vary.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table of Predicted Electronic Properties (DFT)

| Property | Predicted Value |

| HOMO Energy | -9.2 to -9.8 eV |

| LUMO Energy | Not available |

| HOMO-LUMO Gap | Not available |

| Dipole Moment | Not available |

Note: The HOMO energy range is based on unverified data from a commercial supplier and should be treated with caution.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through reductive amination.[1]

Protocol for Reductive Amination:

-

Reaction Setup: A round-bottom flask is charged with 2-ethylpentanal and a suitable solvent (e.g., methanol).

-

Ammonia (B1221849) Addition: An excess of ammonia (in the form of ammonium (B1175870) hydroxide (B78521) or as a gas) is added to the solution.

-

Reducing Agent: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise while maintaining the reaction temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the nitrogen atom (α-protons) will be deshielded and appear at a higher chemical shift. The N-H protons typically appear as a broad singlet.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in unique chemical environments. The carbon atom bonded to the nitrogen will be deshielded.

Infrared (IR) Spectroscopy:

-

The IR spectrum should display the characteristic absorption bands for a primary amine as detailed in the vibrational analysis section, including the N-H stretches, N-H bend, and C-N stretch.[4]

Visualizations

Synthesis Pathway: Reductive Amination

Caption: Reductive amination pathway for this compound synthesis.

Computational Workflow for Molecular Characterization

Caption: Workflow for computational characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. While a dedicated, peer-reviewed computational study on this specific molecule is not yet available, this guide consolidates existing knowledge on similar amines and provides a framework for future research. The presented data, protocols, and visualizations serve as a valuable resource for scientists and researchers interested in the synthesis, characterization, and application of this and other branched-chain primary amines in drug development and other fields. Further computational and experimental work is encouraged to validate and expand upon the findings presented herein.

References

safe handling and storage of 2-Ethylpentan-1-amine in the lab

An In-depth Technical Guide to the Safe Handling and Storage of 2-Ethylpentan-1-amine in the Lab

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled from safety data for structurally similar compounds and general best practices for handling flammable and corrosive amines. A specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult the supplier-specific SDS upon acquisition.

Introduction

This compound is a primary amine with potential applications in organic synthesis and pharmaceutical development.[1] Its structural characteristics suggest that it is likely to be a flammable and corrosive liquid, posing significant hazards if not handled and stored correctly.[2][3] This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound in a laboratory setting.

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards include flammability, skin corrosion, and potential toxicity.[3][4]

Table 1: Anticipated Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | Highly flammable liquid and vapor / Flammable liquid and vapor.[3][5] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4] |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[4] |

| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin. |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[4] |

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H17N[6] |

| Molecular Weight | 115.22 g/mol [1][6] |

| Appearance | Colorless liquid (anticipated) |

| Odor | Amine-like, fishy (anticipated)[3] |

| Boiling Point | Not available |

| Flash Point | Not available (expected to be low) |

| XLogP3 | 2.3[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical to minimize exposure to this compound.[7] A risk assessment should always be conducted to determine the specific PPE required for a given procedure.

Caption: Recommended Personal Protective Equipment for handling this compound.

Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a framework for the safe handling of this compound in a laboratory setting.

5.1. Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

5.2. Handling Procedures

-

Preparation:

-

Don the appropriate PPE as outlined in Section 4.

-

Ensure all necessary equipment is clean, dry, and in good working order.

-

Have spill control materials readily available.

-

-

Dispensing:

-

Heating:

-

Avoid heating this compound near open flames or other ignition sources.

-

If heating is necessary, use a well-controlled heating mantle, water bath, or oil bath.

-

-

Post-Handling:

-

Tightly seal all containers of this compound after use.

-

Decontaminate the work area with an appropriate solvent and then wash with soap and water.

-

Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

-

Storage Requirements

Proper storage of this compound is crucial to prevent accidents and maintain its integrity.

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]

-

Keep containers tightly closed to prevent the escape of flammable vapors and absorption of moisture.

-

Store in a designated flammable liquids cabinet.[9]

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, and acid chlorides.[2][8]

Emergency Procedures

In the event of an emergency, follow these procedures and any site-specific protocols.

7.1. Spills and Leaks

-

Minor Spill (inside a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible absorbents.[2]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area.

-

-

Major Spill (outside a fume hood or a large volume):

7.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Experimental Workflow for Handling Hazardous Liquid Chemicals

The following diagram illustrates a general workflow for safely handling hazardous liquid chemicals like this compound.

Caption: A generalized workflow for the safe handling of hazardous liquid chemicals.

Disposal Considerations